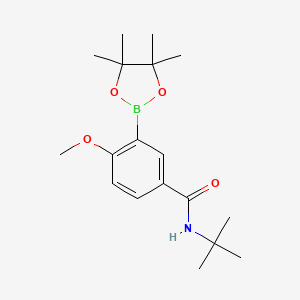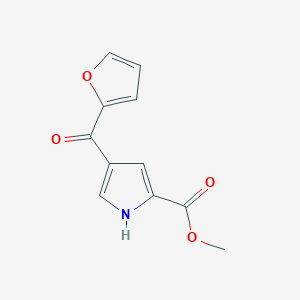
Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for this compound is not specified, furan compounds can be synthesized from various precursors such as furfural and 5-hydroxy-methylfurfural, which are directly available from biomass . Another method involves the reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information on “Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate”, it’s difficult to provide a detailed analysis of its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, the rhodium-catalyzed 1,4-carbonylative addition of arylboronic acids to methyl vinyl ketone under carbon monoxide pressure enables the formation of 1,4-diketones, which can subsequently cyclize to yield pyrroles or furans. This methodology highlights the versatility of methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate in synthesizing diverse heterocyclic frameworks, offering a rapid route for furan and pyrrole synthesis with potential applications in pharmaceuticals and materials science (Chochois et al., 2006).
Aromaticity and Molecular Structures
Research on the aromaticity and molecular structures of derivatives of methyl furo[3,2-b]pyrrole-5-carboxylate and its analogs has contributed to a deeper understanding of the aromatic character of these compounds. Crystal and molecular structure analysis, supplemented by computational studies, have shown that the aromaticity of the rings in these compounds does not significantly depend on the nature of the atom in the neighboring ring. Such studies are crucial for designing new materials with specific electronic properties, indicating the broad implications of methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate in materials chemistry and molecular electronics (Cyrański et al., 2001).
Photochemical Preparations and Reactions
The compound also finds use in photochemical reactions, serving as a precursor for the synthesis of heterocyclic compounds through photolysis. This process, involving the heterolytic cleavage of C–Cl bonds under light irradiation, demonstrates the compound's role in facilitating selective and efficient synthetic routes to various heterocycles, showcasing its potential in developing photochemically active materials and in photopharmacology (Guizzardi et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
Furan-based compounds have been studied for their antitubercular activity againstMycobacterium tuberculosis . The specific protein targeted by these compounds is Enoyl acyl carrier protein reductase (InhA) . InhA plays a crucial role in the synthesis of mycolic acids, essential components of the mycobacterial cell wall .
Mode of Action
Furan-based compounds are known to interact with their targets, leading to significant activity against mycobacterium tuberculosis . The interaction with the target protein InhA could potentially inhibit the synthesis of mycolic acids, disrupting the formation of the mycobacterial cell wall .
Biochemical Pathways
Given its potential interaction with inha, it can be inferred that the compound may affect themycolic acid synthesis pathway . This could lead to downstream effects such as disruption of cell wall formation and growth inhibition in Mycobacterium tuberculosis .
Result of Action
Based on the potential interaction with inha, it can be inferred that the compound may lead to thedisruption of mycobacterial cell wall formation , potentially inhibiting the growth of Mycobacterium tuberculosis .
Eigenschaften
IUPAC Name |
methyl 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)8-5-7(6-12-8)10(13)9-3-2-4-16-9/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWHIZKQEUXJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

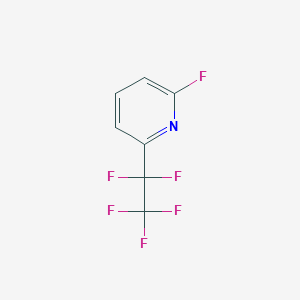
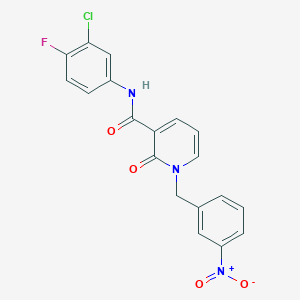
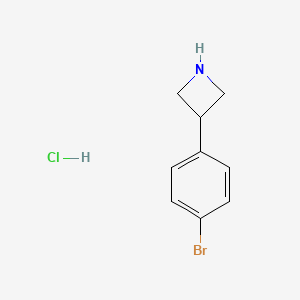
![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837421.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2837422.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)
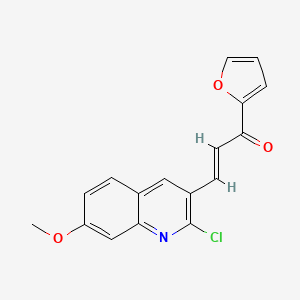

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2837429.png)
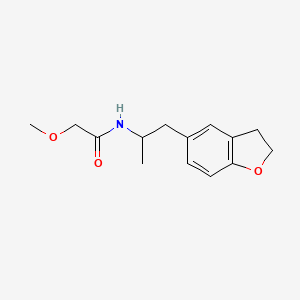
![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)acetohydrazide](/img/structure/B2837431.png)
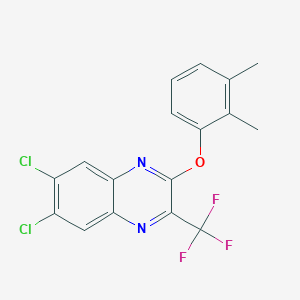
![(E)-N-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-2-cyano-3-(4-methylanilino)prop-2-enamide](/img/structure/B2837435.png)
